

2,3-Diaminopyrazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Diaminopyrazine

Cat. No.: B078566

[Get Quote](#)

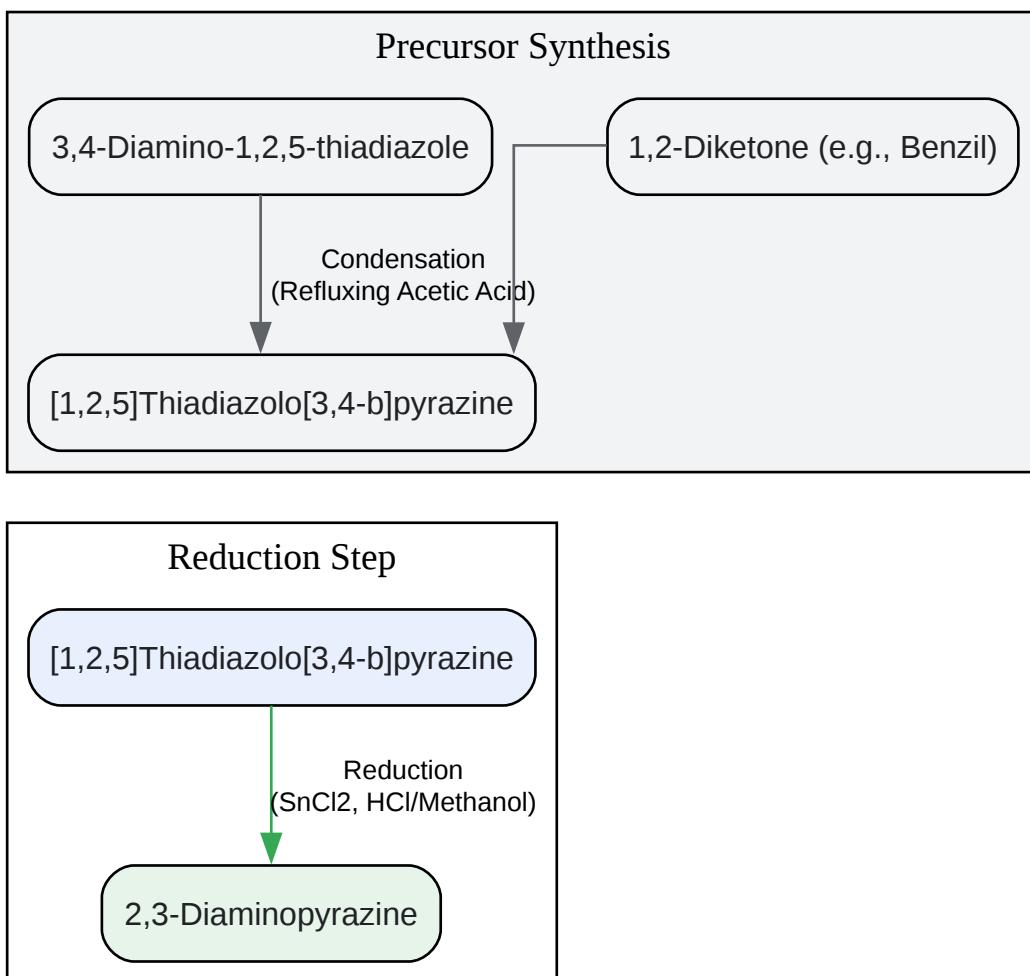
An In-Depth Technical Guide to **2,3-Diaminopyrazine**: Properties, Synthesis, and Therapeutic Potential

Introduction

2,3-Diaminopyrazine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of functional molecules. Characterized by a pyrazine ring substituted with two amino groups on adjacent carbons, its unique electronic and structural properties make it a highly versatile intermediate in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, combined with the nucleophilic character of the two primary amino groups, dictates its reactivity and utility.^[1] This guide provides a comprehensive overview of **2,3-Diaminopyrazine**, detailing its core physicochemical properties, synthetic methodologies, chemical reactivity, and its significant role as a scaffold in modern drug development, with a particular focus on its application in the discovery of Rho kinase (ROCK) inhibitors.

Physicochemical and Structural Properties

A precise understanding of the molecular formula and weight of **2,3-Diaminopyrazine** is essential for stoichiometric calculations in synthesis and for analytical characterization. The molecule is composed of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with amino groups attached to carbons 2 and 3.


Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄	[2] [3] [4] [5]
Molecular Weight	110.12 g/mol	[2] [5] [6]
Exact Mass	110.059 Da	[2]
CAS Number	13134-31-1	[1] [3] [4] [6]
Appearance	Powder or liquid	[5]
Density	1.368 ± 0.06 g/cm ³ (Predicted)	[2] [5]
Boiling Point	351.6 ± 37.0 °C at 760 mmHg (Predicted)	[4] [5] [7]
Melting Point	205.6 °C	[5]
pKa (Acidity Coefficient)	4.58 ± 0.10 (Predicted)	[5]
LogP	0.8034	[2]

Synthesis and Reactivity

The synthesis of **2,3-Diaminopyrazine** can be achieved through several established routes. A common and effective method involves the reduction of a fused thiadiazolopyrazine precursor, which provides a high-yield pathway to the target molecule.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for synthesizing **2,3-Diaminopyrazines** via the reduction of [\[1\]](#)[\[2\]](#)[\[8\]](#) thiadiazolo[3,4-b]pyrazines. This method is advantageous as the precursors can be readily prepared from the condensation of 1,2-diketones and 3,4-diamino-1,2,5-thiadiazole.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for **2,3-Diaminopyrazine** synthesis.

Experimental Protocol: Reductive Desulfurization

This protocol details the reduction of a [1][2][8]thiadiazolo[3,4-b]pyrazine intermediate to yield the corresponding **2,3-Diaminopyrazine**. [9]

Materials:

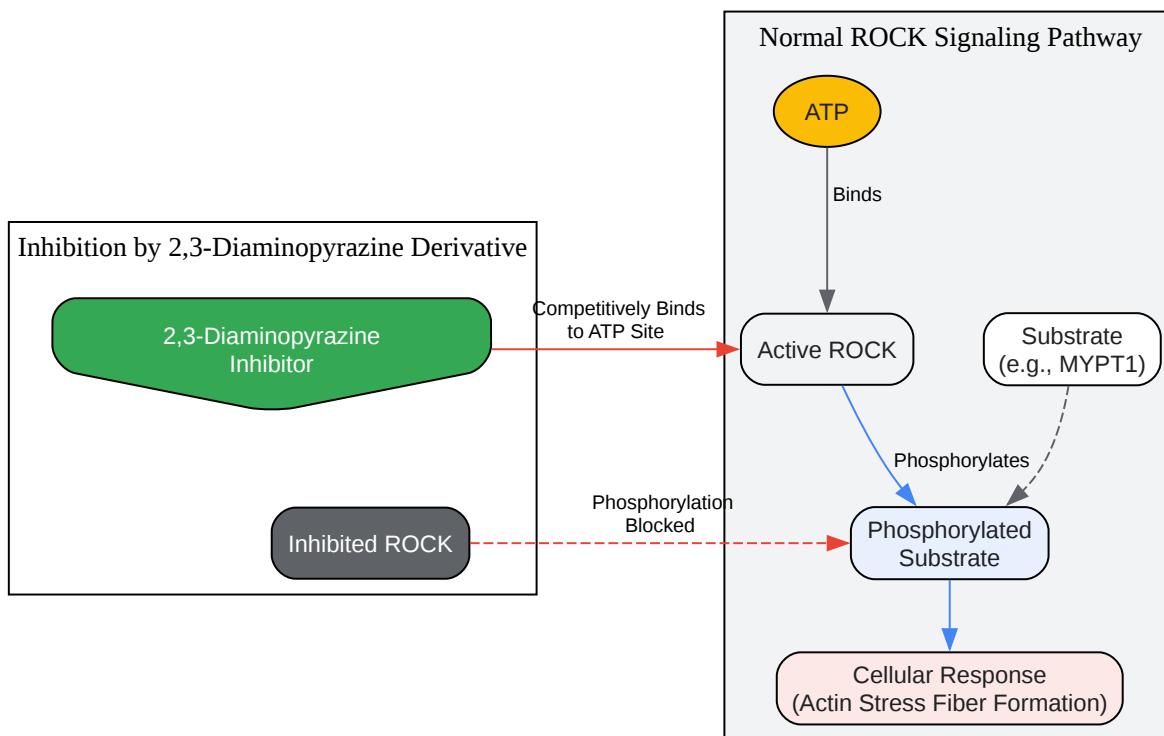
- [1][2][8]Thiadiazolo[3,4-b]pyrazine (1.0 mmol)
- Tin(II) chloride (SnCl₂) (1.13 g, 5.0 mmol)

- 12 M Hydrochloric acid (6 cm³)
- Methanol (6 cm³)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the [1][2] [8]thiadiazolo[3,4-b]pyrazine derivative (1.0 mmol) and tin(II) chloride (5.0 mmol).
- Solvent Addition: Add 12 M hydrochloric acid (6 cm³) and methanol (6 cm³) to the flask.
- Reaction Conditions: Stir the mixture and heat to an internal temperature of 60 °C. For the unsubstituted parent compound, the reaction can be performed at room temperature using 1.5 M HCl instead of concentrated acid.[9]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., aqueous sodium hydroxide) until the solution is alkaline.
- Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **2,3-Diaminopyrazine**.

Causality: The choice of tin(II) chloride in an acidic methanolic solution is critical. SnCl₂ acts as a potent reducing agent, specifically targeting the sulfur-nitrogen bonds within the thiadiazole ring for reductive cleavage. The acidic environment facilitates the reaction and ensures the resulting diamine is protonated and soluble, while methanol serves as a co-solvent.


Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The **2,3-Diaminopyrazine** core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid structure and the presence of two amino groups provide ideal hydrogen bond donors and acceptors for anchoring within the ATP-binding pocket of various kinases.

Case Study: Rho Kinase (ROCK) Inhibitors for Glaucoma

Inhibition of Rho kinase (ROCK) is a validated therapeutic strategy for treating diseases such as glaucoma, hypertension, and cancer.^[10] ROCK inhibitors lower intraocular pressure in glaucoma patients by modulating the actin cytoskeleton of trabecular meshwork cells, which increases aqueous humor outflow.^[11] Derivatives of **2,3-Diaminopyrazine** have been identified as potent and specific ROCK inhibitors.^{[10][11]}

Mechanism of Action: The **2,3-diaminopyrazine** scaffold acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region of the ATP-binding site. This competitive inhibition prevents ATP from binding, thereby blocking the phosphotransferase activity of the ROCK enzyme. Consequently, downstream substrates are not phosphorylated, leading to the desired therapeutic effect.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. molbase.com [molbase.com]
- 3. indiamart.com [indiamart.com]

- 4. 2,3-Diaminopyrazine with CAS 13134-31-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. 13134-31-1|2,3-Diaminopyrazine|BLD Pharm [bldpharm.com]
- 7. 2,3-Diaminopyrazine, CAS No. 13134-31-1 - iChemical [ichemical.com]
- 8. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,3-Diaminopyrazine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078566#2-3-diaminopyrazine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com